Home > Products > Screening Compounds P116593 > 1-[(1-{6-ethylthieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-4-methyl-1H-pyrazole
1-[(1-{6-ethylthieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-4-methyl-1H-pyrazole - 2549048-46-4

1-[(1-{6-ethylthieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-4-methyl-1H-pyrazole

Catalog Number: EVT-6591328
CAS Number: 2549048-46-4
Molecular Formula: C16H19N5S
Molecular Weight: 313.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

FN-1501 (Compound 50)

Compound Description:

FN-1501 (Compound 50) is a potent inhibitor of FLT3 and CDK kinases, including CDK2, CDK4, and CDK6, demonstrating significant antiproliferative activity against MV4-11 cells. [] This compound showed promising efficacy in a nude-mouse model bearing MV4-11 xenografts, inducing tumor regression at a dose of 15 mg/kg. [] Furthermore, FN-1501 exhibited a better safety profile than the reference compound AT7519 in acute toxicity studies in mice. []

Relevance:

FN-1501, like the target compound 1-[(1-{6-ethylthieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-4-methyl-1H-pyrazole, shares a common structural motif of a pyrimidine-fused heterocycle (7H-Pyrrolo[2,3-d]pyrimidine) linked to a substituted phenyl ring. [] This shared structural feature suggests potential similarities in their binding interactions with target proteins and may contribute to their biological activities.

N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596)

MK-5596 is a novel cannabinoid-1 receptor (CB1R) inverse agonist developed for the treatment of obesity. [] It demonstrated potent and selective CB1R inverse agonism, leading to reduced body weight and food intake in a diet-induced obese (DIO) rat model. [] MK-5596 displayed favorable pharmacokinetic properties in preclinical species and a good safety profile. []

The core structure of MK-5596 features a pyrazole ring substituted at the 3-position with a carboxamide group, a structural motif also present in the target compound, 1-[(1-{6-ethylthieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-4-methyl-1H-pyrazole. [] This shared pyrazole-carboxamide moiety suggests potential similarities in their binding modes with target proteins and could influence their pharmacological activities.

PF-06459988

Compound Description:

PF-06459988 is a third-generation, irreversible inhibitor of the T790M-containing epidermal growth factor receptor (EGFR) mutants, displaying high potency and specificity. [] Importantly, PF-06459988 demonstrates minimal activity against wild-type EGFR, mitigating potential adverse effects associated with first-generation EGFR tyrosine kinase inhibitors (TKIs). [] Its development highlights the importance of optimizing reversible binding affinity for creating covalent inhibitors. []

Relevance:

PF-06459988, similar to 1-[(1-{6-ethylthieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-4-methyl-1H-pyrazole, incorporates a 7H-pyrrolo[2,3-d]pyrimidine scaffold within its structure. [] This shared scaffold suggests potential similarities in their interactions with target proteins and highlights the versatility of this chemical framework for developing inhibitors with distinct pharmacological profiles.

N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A)

Compound Description:

SR141716A is a potent and selective antagonist for the CB1 cannabinoid receptor. [, ] Studies utilizing SR141716A have provided valuable insights into the mechanism of action of improgan, a non-opioid analgesic. [] Notably, SR141716A reduced improgan-induced antinociception in wild-type mice but not in mice lacking the CB1 receptor, suggesting that CB1 receptors might be involved in improgan's analgesic effects, but not directly. []

Relevance:

Similar to 1-[(1-{6-ethylthieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-4-methyl-1H-pyrazole, SR141716A possesses a central pyrazole ring with a carboxamide substituent at the 3-position and an N-linked piperidine ring. [, ] This shared structural feature suggests that these compounds may share similar binding interactions with their respective target proteins, influencing their pharmacological activities.

5-(4-chlorophenyl)-3-[(E)-2-cyclohexylethenyl]-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole (VCHSR)

VCHSR is an analog of SR141716A designed to investigate the role of hydrogen bonding potential at the C3 position of the pyrazole ring in CB1 receptor inverse agonism. [] Unlike SR141716A, VCHSR lacks hydrogen bonding potential at C3 and acts as a neutral antagonist at the CB1 receptor. [] This difference in activity highlights the importance of specific structural features for mediating inverse agonism versus neutral antagonism at the CB1 receptor.

The core structure of VCHSR, like the target compound 1-[(1-{6-ethylthieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-4-methyl-1H-pyrazole, comprises a central pyrazole ring with a 4-chlorophenyl substituent at the 5-position and a 2,4-dichlorophenyl group at the 1-position. [] This structural similarity suggests potential commonalities in their binding interactions with target proteins.

GSK2606414 (Compound 38)

GSK2606414 is a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK), demonstrating activity in both cellular and in vivo models. [] Its development stemmed from the need for novel therapeutic agents targeting PERK, a kinase implicated in various diseases, including cancer. [] GSK2606414 effectively inhibits PERK activation in cells and has shown promising results in inhibiting tumor growth in a human tumor xenograft mouse model. []

Relevance:

GSK2606414 and 1-[(1-{6-ethylthieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-4-methyl-1H-pyrazole share a structural similarity in that both compounds contain a 7H-pyrrolo[2,3-d]pyrimidin-4-amine moiety. [] This shared structural element might contribute to their interactions with their respective target proteins and could influence their biological activities.

1-(3,3-dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120)

Compound Description:

LY3009120 is a pan-RAF inhibitor designed to overcome the limitations of previous BRAF inhibitors like vemurafenib and dabrafenib, which are associated with paradoxical MAPK pathway activation and limited efficacy against RAS mutant tumors. [] This compound effectively inhibits both wild-type and mutant forms of RAF kinases, including BRAF V600E, with minimal paradoxical activation. [] LY3009120 exhibits promising activity against tumor cells harboring BRAF or RAS mutations, making it a potential therapeutic candidate for a broader patient population. []

LY3009120 and the target compound 1-[(1-{6-ethylthieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-4-methyl-1H-pyrazole both belong to the pyrimidine-fused heterocycle class of compounds. [] LY3009120 incorporates a pyrido[2,3-d]pyrimidine scaffold, while the target compound contains a thieno[2,3-d]pyrimidine core. This structural similarity suggests that these compounds might share some common features in their interactions with target proteins and could influence their biological activities.

N-{4-[(2-Amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)thio]benzoyl}-L-glutamic acid (Compound 2)

Compound 2 is a dual inhibitor of human thymidylate synthase (TS) and human dihydrofolate reductase (DHFR) with potent antitumor activity. [] Its structure, featuring a 6-ethylthieno[2,3-d]pyrimidine ring, binds to DHFR in a "folate" mode, as revealed by X-ray crystallography. [] Compound 2 exhibits superior potency and a broader spectrum of tumor inhibition compared to its 6-methyl analogue. []

Relevance:

Compound 2 and the target compound, 1-[(1-{6-ethylthieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-4-methyl-1H-pyrazole, share the same 6-ethylthieno[2,3-d]pyrimidine core structure. [] This significant structural similarity suggests potential overlapping binding interactions with target proteins and could influence their biological activities.

1-{4-[1-(2,6-difluorobenzyl)-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-6-yl]phenyl}-3-methoxyurea (TAK-385, Compound 16b)

Compound Description:

TAK-385 is a highly potent and orally active gonadotropin-releasing hormone (GnRH) receptor antagonist, developed from the thieno[2,3-d]pyrimidine-2,4-dione scaffold. [] This compound demonstrates improved in vivo GnRH antagonistic activity and reduced cytochrome P450 (CYP) inhibitory activity compared to its predecessor, sufugolix. [] TAK-385 effectively suppresses plasma luteinizing hormone levels in castrated cynomolgus monkeys upon oral administration. []

Relevance:

TAK-385 and 1-[(1-{6-ethylthieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-4-methyl-1H-pyrazole share the thieno[2,3-d]pyrimidine core structure. [] This structural similarity suggests potential commonalities in their binding interactions with target proteins, highlighting the versatility of this chemical scaffold for developing compounds with diverse pharmacological profiles.

1-methyl-3-(2,2,7-trifluoro-3-oxo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (Compound 6g)

Compound Description:

Compound 6g is a highly potent protoporphyrinogen IX oxidase (PPO) inhibitor discovered through an in silico structure-guided optimization approach. [] This compound exhibits excellent and broad-spectrum weed control at low application rates, with relatively low toxicity to maize. [] Compound 6g demonstrates significantly higher potency against Nicotiana tabacum PPO (NtPPO) compared to the reference compounds, highlighting its potential as a herbicide. []

Relevance:

Compound 6g and the target compound, 1-[(1-{6-ethylthieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-4-methyl-1H-pyrazole, share the thieno[2,3-d]pyrimidine scaffold. [] This structural commonality suggests that they might share some similarities in their binding interactions with target proteins and could potentially influence their biological activities.

Properties

CAS Number

2549048-46-4

Product Name

1-[(1-{6-ethylthieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-4-methyl-1H-pyrazole

IUPAC Name

6-ethyl-4-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]thieno[2,3-d]pyrimidine

Molecular Formula

C16H19N5S

Molecular Weight

313.4 g/mol

InChI

InChI=1S/C16H19N5S/c1-3-13-4-14-15(17-10-18-16(14)22-13)20-7-12(8-20)9-21-6-11(2)5-19-21/h4-6,10,12H,3,7-9H2,1-2H3

InChI Key

YXSTWCBTWYBYJM-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(N=CN=C2S1)N3CC(C3)CN4C=C(C=N4)C

Canonical SMILES

CCC1=CC2=C(N=CN=C2S1)N3CC(C3)CN4C=C(C=N4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.